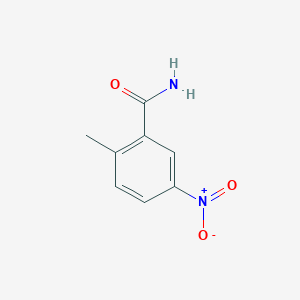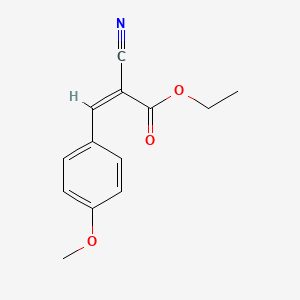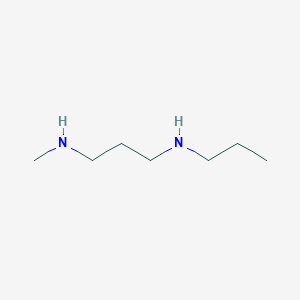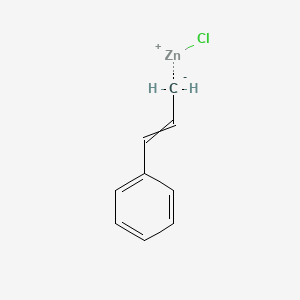
5-Methyl-4-phenylpyrrolidin-2-one
Descripción general
Descripción
5-Methyl-4-phenylpyrrolidin-2-one is a synthetic compound with a wide range of potential applications in the fields of chemistry, biology, and materials science. It has a molecular weight of 175.23 and is a solid at room temperature .
Synthesis Analysis
The synthesis of 5-Methyl-4-phenylpyrrolidin-2-one involves several steps. One method involves the hydrogenation of the nitro group in malonate in the presence of a Raney Ni catalyst, which is accompanied by intermolecular cyclization .Molecular Structure Analysis
The molecular structure of 5-Methyl-4-phenylpyrrolidin-2-one is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenyl group and a methyl group .Chemical Reactions Analysis
While specific chemical reactions involving 5-Methyl-4-phenylpyrrolidin-2-one are not detailed in the search results, it’s worth noting that pyrrolidine derivatives have been the subject of extensive research due to their potential as therapeutic agents .Physical And Chemical Properties Analysis
5-Methyl-4-phenylpyrrolidin-2-one is a solid at room temperature . It has a molecular weight of 175.23 . The compound’s IUPAC name is 5-methyl-4-phenyl-2-pyrrolidinone .Aplicaciones Científicas De Investigación
Synthesis and Chemistry
Synthesis Techniques : 5-Methyl-4-phenylpyrrolidin-2-one has been synthesized via double reduction of cyclic sulfonamide precursors, using the stereoselective intramolecular Heck reaction (Evans, 2007). Additionally, microwave-assisted, chemoselective synthesis techniques have been developed for variants of this compound, demonstrating efficient and eco-friendly synthesis methods (Azmy et al., 2018).
Bromodomain Inhibitors : Substituted analogs, such as 1-methyl-4-phenylpyrrolidin-2-one, are used in the synthesis of bromodomain inhibitors. These compounds have shown improved affinity as inhibitors of bromodomain-containing protein 4 (Hilton-Proctor et al., 2020).
Antibacterial Activity : Studies on the structure-activity relationship of certain carbapenems reveal that the phenylpyrrolidin side-chain enhances antibacterial activity against specific strains like MRSA and Pseudomonas aeruginosa (Sato et al., 2002).
Biological Activity and Applications
Enantioselective Synthesis : Enantiomerically enriched 4-phenylpyrrolidin-2-one, a cyclic analogue of γ-aminobutyric acid (GABA) derivatives, has been synthesized, indicating its potential for diverse biological applications (Koszelewski et al., 2009).
Antitumor and Antimicrobial Properties : Certain derivatives, like (3E)-5-hydroxy-1-isopropyl-3-[(5-methyl-2-thienyl)methylene]-5-phenylpyrrolidin-2-one, have demonstrated novel antitumor and antimicrobial properties. These findings highlight the potential therapeutic applications of these compounds (Azmy et al., 2021).
HIV-1 Inhibition : Certain phenylpyrrolidine compounds are potential inhibitors of HIV-1, suggesting their significance in antiviral research (Tamazyan et al., 2007).
Pharmacological Insights
CNS Agents and Memory Facilitation : Derivatives like phenylpiracetam have shown promising results as central nervous system agents capable of facilitating memory processes and attenuating cognitive impairments (Veinberg et al., 2015).
Sigma-1 Receptor Modulation : Novel stereoisomers of 2-(5-methyl-4-phenyl-2-oxopyrrolidin-1-yl)-acetamide have been synthesized and identified as positive allosteric modulators of the sigma-1 receptor, indicating their potential in neuropsychiatric disorder treatment (Veinberg et al., 2013).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
It is known that the compound is a derivative of phenylpiracetam, a nootropic drug that primarily targets the central nervous system .
Mode of Action
It is suggested that the compound may interact with its targets in a manner similar to phenylpiracetam, facilitating memory processes and attenuating the impairment of cognitive functions associated with head traumas, stroke, age, and age-related pathologies .
Biochemical Pathways
Given its structural similarity to phenylpiracetam, it may influence similar pathways, particularly those involved in cognitive function and memory processes .
Result of Action
Based on its structural similarity to phenylpiracetam, it may have potential effects on cognitive function and memory processes .
Propiedades
IUPAC Name |
5-methyl-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8-10(7-11(13)12-8)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZRQVWVGIHEIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-4-phenylpyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




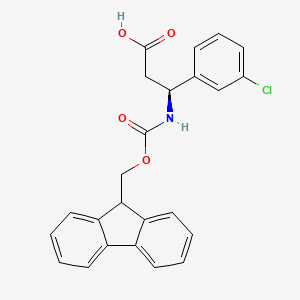
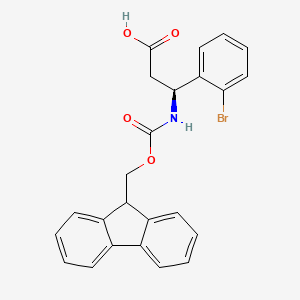
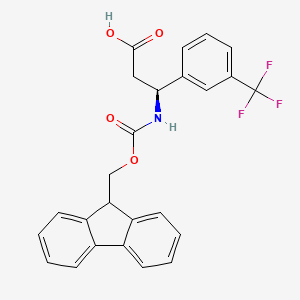
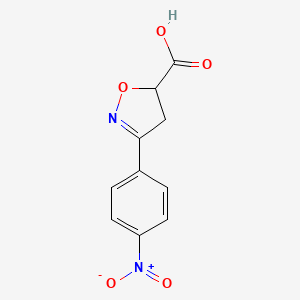


![1-[2-(2,6-Dimethylphenyl)sulfanylphenyl]piperazine](/img/structure/B3142590.png)

